2-(3-Ethoxy-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetic acid
Description
2-(3-Ethoxy-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetic acid is an organic compound characterized by its unique furan ring structure
Properties
Molecular Formula |
C8H10O6 |
|---|---|
Molecular Weight |
202.16 g/mol |
IUPAC Name |
2-(3-ethoxy-4-hydroxy-5-oxo-2H-furan-2-yl)acetic acid |
InChI |
InChI=1S/C8H10O6/c1-2-13-7-4(3-5(9)10)14-8(12)6(7)11/h4,11H,2-3H2,1H3,(H,9,10) |
InChI Key |
OTWPDVJKUIUCHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)OC1CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetic acid typically involves the reaction of ethyl acetoacetate with ethyl bromoacetate in the presence of a base, followed by cyclization and hydrolysis. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxy-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
2-(3-Ethoxy-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxy-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(5-hydroxy-7,8-dimethoxy-4-oxo-4H-chromen-2-yl)phenyl β-D-glucopyranoside
- Methyl (2R)-2-((2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate
Uniqueness
2-(3-Ethoxy-4-hydroxy-5-oxo-2,5-dihydrofuran-2-yl)acetic acid is unique due to its specific furan ring structure and the presence of both ethoxy and hydroxy groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
